![molecular formula C₂₇H₃₁ClFNO₈ B1147118 Haloperidol Glucuronida CAS No. 100442-88-4](/img/structure/B1147118.png)
Haloperidol Glucuronida
Descripción general
Descripción
Haloperidol glucuronide is a metabolite of haloperidol, a typical antipsychotic drug used primarily to treat schizophrenia and other psychotic disorders. Haloperidol is metabolized in the liver, where it undergoes glucuronidation to form haloperidol glucuronide. This process enhances the solubility of haloperidol, facilitating its excretion from the body .
Aplicaciones Científicas De Investigación
Pharmacokinetics
Metabolism and Excretion
Haloperidol glucuronide plays a vital role in the metabolism of haloperidol, accounting for 50-60% of its biotransformation in humans. The major metabolic pathway for haloperidol involves glucuronidation, primarily mediated by uridine diphosphate-glucuronosyltransferase enzymes (UGTs) . This process is essential for the elimination of haloperidol from the body, as it enhances solubility and facilitates renal excretion.
Clinical Studies
Research has demonstrated that plasma concentrations of haloperidol glucuronide are significantly higher than those of its parent compound and other metabolites in patients undergoing treatment . A study involving 39 psychiatric patients found a strong negative correlation between glucuronidation ratios and haloperidol dosage, indicating that higher doses may lead to decreased glucuronidation efficiency . This information is valuable for understanding individual variability in drug metabolism and optimizing dosing regimens.
Toxicology
Safety Assessments
The assessment of haloperidol glucuronide is crucial in evaluating the safety profile of haloperidol. Toxicological studies often focus on the metabolites to determine potential side effects and adverse reactions associated with antipsychotic treatments. The presence of high levels of haloperidol glucuronide in urine samples has been linked to improved sensitivity in drug testing, which can aid in monitoring adherence to treatment .
Drug Interaction Studies
Understanding the metabolic pathways involving haloperidol glucuronide can also inform drug interaction studies. Since UGT enzymes are involved in the metabolism of various drugs, knowledge about how haloperidol glucuronide is formed can help predict interactions with other medications that may inhibit or induce these enzymes.
Drug Development
New Antipsychotic Formulations
The insights gained from studying haloperidol glucuronide can be instrumental in developing new antipsychotic drugs. By understanding the metabolic pathways and pharmacokinetics associated with haloperidol, researchers can design compounds that maintain therapeutic efficacy while minimizing side effects. For instance, targeting specific UGT isoforms could lead to formulations with improved safety profiles .
Physiologically Based Pharmacokinetic Modeling
Recent advancements include developing physiologically based pharmacokinetic models that incorporate the role of haloperidol glucuronide. These models help predict how variations in metabolism affect drug efficacy and safety across different populations, including those with hepatic or renal impairments . Such models are essential for personalized medicine approaches.
Case Studies
-
Patient Adherence Research
A study highlighted that patients treated with haloperidol exhibited higher adherence levels when monitored through urine tests for haloperidol glucuronide. The hydrolysis of urine samples significantly increased the detection rates of free haloperidol, suggesting that monitoring this metabolite can improve treatment compliance assessments . -
Variability in Metabolism
Another clinical investigation examined the relationship between patient demographics (such as age and genetic factors) and the metabolism of haloperidol to its glucuronides. Findings indicated significant inter-individual variability in glucuronidation capacity, which could influence treatment outcomes .
Mecanismo De Acción
Target of Action
Haloperidol, the parent compound of Haloperidol Glucuronide, primarily targets the dopamine receptor D2 (DRD2) . This receptor plays a crucial role in the mesolimbic and mesocortical systems of the brain . The antagonism of the dopamine receptor, particularly within these systems, is the basis for its antipsychotic effect .
Mode of Action
Haloperidol acts by strongly antagonizing the dopamine receptor (mainly D2), especially within the mesolimbic and mesocortical systems of the brain . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia .
Biochemical Pathways
The main route of haloperidol metabolism, responsible for approximately 50-60% of metabolism in vivo, is glucuronidation . The process is catalyzed by UGT2B7 (70%), UGT1A9 (20%), and UGT1A4 (10%) .
Pharmacokinetics
Haloperidol undergoes extensive metabolism in the liver, with less than 1% of the parent drug excreted in urine . The greatest proportion of the intrinsic hepatic clearance of haloperidol is by glucuronidation, followed by the reduction of haloperidol to reduced haloperidol and by CYP-mediated oxidation . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of haloperidol in humans .
Result of Action
The antagonism of the dopamine receptor by haloperidol is highly effective for the management of the “positive” symptoms of schizophrenia including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .
Action Environment
The metabolism and disposition of haloperidol may be influenced by various factors including dietary factors and smoking . Additionally, coadministration of certain drugs such as carbamazepine, phenytoin, phenobarbital, rifampicin, or quinidine can affect the pharmacokinetics of haloperidol to an extent that alterations in clinical consequences would be expected .
Análisis Bioquímico
Biochemical Properties
Haloperidol Glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and excretion of Haloperidol. The primary enzyme involved in the formation of Haloperidol Glucuronide is uridine diphosphoglucose glucuronosyltransferase (UGT). This enzyme catalyzes the transfer of glucuronic acid to Haloperidol, resulting in the formation of Haloperidol Glucuronide . This interaction is crucial for the detoxification and elimination of Haloperidol from the body.
Cellular Effects
Haloperidol Glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the function of liver cells, where it is primarily formed and processed. The presence of Haloperidol Glucuronide in cells can alter the expression of genes involved in drug metabolism and transport, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, Haloperidol Glucuronide exerts its effects through binding interactions with specific biomolecules. The glucuronidation process involves the binding of Haloperidol to UGT, which facilitates the addition of glucuronic acid. This modification increases the solubility of Haloperidol, allowing it to be more readily excreted from the body. Additionally, Haloperidol Glucuronide may interact with other enzymes and transporters involved in drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Haloperidol Glucuronide can change over time. Studies have shown that Haloperidol Glucuronide is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to Haloperidol Glucuronide in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Haloperidol Glucuronide vary with different dosages in animal models. At lower doses, Haloperidol Glucuronide is generally well-tolerated and effectively excreted. At higher doses, it can lead to toxic effects, including liver damage and alterations in metabolic pathways. These threshold effects highlight the importance of dosage regulation in therapeutic settings .
Metabolic Pathways
Haloperidol Glucuronide is involved in several metabolic pathways, primarily those related to drug metabolism and excretion. The formation of Haloperidol Glucuronide is mediated by UGT, and it is subsequently excreted via the kidneys. This process is essential for the detoxification and elimination of Haloperidol from the body. Additionally, Haloperidol Glucuronide may influence metabolic flux and metabolite levels in the liver .
Transport and Distribution
Within cells and tissues, Haloperidol Glucuronide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions are crucial for the proper localization and accumulation of Haloperidol Glucuronide in target tissues, ensuring its effective excretion .
Subcellular Localization
Haloperidol Glucuronide is primarily localized in the liver, where it is formed and processed. It may also be found in other tissues involved in drug metabolism and excretion. The subcellular localization of Haloperidol Glucuronide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors play a critical role in the activity and function of Haloperidol Glucuronide within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Haloperidol glucuronide is synthesized through the glucuronidation of haloperidol. This reaction typically involves the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to haloperidol . The reaction conditions often include a suitable buffer system to maintain the pH and temperature optimal for enzyme activity.
Industrial Production Methods: In an industrial setting, the production of haloperidol glucuronide involves the use of recombinant UGT enzymes or liver microsomes to catalyze the glucuronidation reaction. The process is scaled up using bioreactors, where the reaction conditions are carefully controlled to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Haloperidol glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved to release free haloperidol. This reaction is catalyzed by the enzyme beta-glucuronidase .
Common Reagents and Conditions:
Oxidation and Reduction: Haloperidol glucuronide can also undergo oxidation and reduction reactions, although these are less common compared to hydrolysis.
Major Products:
Hydrolysis: The major product is free haloperidol.
Oxidation and Reduction: These reactions can lead to the formation of various oxidative and reductive metabolites of haloperidol.
Comparación Con Compuestos Similares
Haloperidol: The parent compound, which is a typical antipsychotic used to treat schizophrenia and other psychotic disorders.
Reduced Haloperidol: Another metabolite of haloperidol formed through the reduction of the ketone group.
Haloperidol Pyridinium: An oxidative metabolite of haloperidol.
Uniqueness: Haloperidol glucuronide is unique in that it is the primary glucuronidated metabolite of haloperidol, facilitating its excretion from the body. Unlike other metabolites, haloperidol glucuronide is formed through a conjugation reaction, which significantly increases its water solubility .
Actividad Biológica
Haloperidol glucuronide is a significant metabolite of haloperidol, an antipsychotic medication primarily used in the treatment of schizophrenia and acute psychosis. Understanding the biological activity of haloperidol glucuronide is crucial for comprehending the pharmacokinetics and pharmacodynamics of haloperidol itself, as well as its therapeutic and side effects.
Metabolism and Formation
Haloperidol undergoes extensive metabolism in the liver, primarily through glucuronidation , which accounts for approximately 50-60% of its biotransformation. This process is facilitated by uridine diphosphate-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B4. Other metabolic pathways include oxidative N-dealkylation and reduction, leading to various metabolites, including reduced haloperidol and haloperidol glucuronide .
In studies, it has been observed that haloperidol glucuronide is one of the most prevalent metabolites found in plasma and urine after administration. Approximately 18% of a single oral dose is excreted as haloperidol glucuronide . This high concentration indicates its potential role in the drug's overall pharmacological profile.
Pharmacological Activity
Haloperidol glucuronide itself exhibits limited pharmacological activity compared to haloperidol. However, it plays a critical role in the drug's clearance and may influence the overall therapeutic effects and side effects experienced by patients. The biological activity of haloperidol glucuronide can be summarized as follows:
- Antagonistic Activity : While haloperidol acts primarily as a dopamine D2 receptor antagonist, haloperidol glucuronide does not exhibit significant binding affinity to these receptors, suggesting minimal direct antipsychotic effects .
- Impact on Drug Interactions : Haloperidol glucuronide may affect the pharmacokinetics of other drugs metabolized by similar pathways, particularly those involving cytochrome P450 enzymes, although its direct inhibitory effects on these enzymes remain less characterized .
Case Studies and Research Findings
Several studies have investigated the implications of haloperidol glucuronide in clinical settings:
- Pilot Studies on Agitation : A pilot study comparing haloperidol and fluoxetine in treating agitation showed that while both drugs were effective, they also presented higher toxicity compared to placebo. The role of haloperidol metabolites, including glucuronides, was not directly analyzed but highlights the complexity of treatment outcomes influenced by drug metabolism .
- CYP Enzyme Interaction Studies : Research has demonstrated that metabolites of haloperidol can inhibit CYP2D6 activity, a critical enzyme involved in drug metabolism. While haloperidol glucuronide does not significantly inhibit CYP2D6, understanding its formation helps elucidate potential interactions with other medications metabolized by this pathway .
Data Table: Metabolism Pathways of Haloperidol
Metabolic Pathway | Percentage Contribution | Key Enzymes Involved |
---|---|---|
Glucuronidation | 50-60% | UGT2B7, UGT2B4 |
Reduction | ~23% | Carbonyl reductase |
N-dealkylation | 20-30% | CYP3A4, CYP2D6 |
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36)/t21-,22-,23+,24-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNLYKVTHNLKNZ-AMWBNRJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClFNO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747874 | |
Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100442-88-4 | |
Record name | Haloperidol glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100442884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HALOPERIDOL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W53FP2YJV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary metabolic pathway of Haloperidol in humans, and how does this impact its concentration in the body?
A: Research indicates that glucuronidation, specifically the conversion of Haloperidol to Haloperidol Glucuronide, is the major metabolic pathway for Haloperidol in humans []. This process significantly influences the steady-state plasma concentrations of Haloperidol, meaning it plays a key role in how much active drug remains available in the bloodstream [].
Q2: How do the metabolic pathways of glucuronidation and reduction contribute to the individual variability observed in Haloperidol metabolism?
A: Studies show a negative correlation between Haloperidol dosage and the ratio of total glucuronide to non-glucuronidated forms of the drug []. This suggests that individuals with higher glucuronidation capacity may require higher doses to achieve therapeutic concentrations of Haloperidol []. Conversely, a positive correlation was observed between the Haloperidol dose and the ratio of reduced Haloperidol to Haloperidol, indicating that reduction might play a role in counteracting the effects of increased dosage []. These findings highlight the complex interplay of metabolic pathways in determining individual responses to Haloperidol treatment [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.